1-Methyl-3-cyclohexene-1-carbaldehyde
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Overview
Description
1-Methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-3-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and acrolein, followed by hydrogenation and subsequent oxidation to introduce the aldehyde group . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods: In industrial settings, the production of 1-methylcyclohex-3-ene-1-carbaldehyde often involves the catalytic hydrogenation of 1-methylcyclohex-3-ene, followed by controlled oxidation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 1-Methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: It is utilized in the production of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a modifying agent .
Comparison with Similar Compounds
Dimethylcyclohex-3-ene-1-carbaldehyde: This compound has two methyl groups instead of one, leading to different chemical properties and reactivity.
Cyclohex-3-ene-1-carbaldehyde: Lacks the methyl group, resulting in distinct chemical behavior and applications.
Methylcyclohex-3-ene-1-carboxylate: Features an ester group instead of an aldehyde, which affects its reactivity and uses.
Uniqueness: 1-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of a methyl group and an aldehyde functional group on the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
931-96-4 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
HXKVDJIESURQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=CC1)C=O |
Origin of Product |
United States |
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